molecular formula C14H23NO6 B3020329 Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate CAS No. 201338-62-7

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate

Cat. No. B3020329
CAS RN: 201338-62-7
M. Wt: 301.339
InChI Key: XTHKWMJJDXMJHI-UHFFFAOYSA-N
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Description

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and applications of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including esterification and protection of functional groups. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate in the production of Biotin, was achieved through a three-step process starting from L-cystine with an overall yield of 67% . This process included critical steps such as esterification and the protection of amine and thiol groups, which are relevant to the synthesis of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate can be complex, and their analysis often requires advanced techniques such as X-ray crystallography. For example, a macrocyclic compound was characterized using single-crystal X-ray spectroscopy to determine its crystalline structure in the monoclinic space group . Such detailed structural analysis is crucial for understanding the physical and chemical properties of these compounds.

Chemical Reactions Analysis

Compounds with functionalities similar to Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate can undergo various chemical transformations. These transformations can lead to the formation of multifunctional heterocyclic systems, as demonstrated by the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs, which are versatile synthons for preparing polysubstituted heterocyclic systems . This indicates that Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate could also be a precursor for diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate are influenced by their molecular structure. For instance, the macrocyclic ligand discussed in one of the papers crystallizes in a specific space group and has a defined unit cell dimension, which affects its solubility and reactivity . Similarly, the protection of functional groups, as seen in the synthesis of related compounds, can significantly alter the reactivity and stability of the molecule . These properties are essential for the practical application of the compound in organic synthesis and pharmaceutical development.

Scientific Research Applications

Asymmetric Synthesis

  • Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives: Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate derivatives have been synthesized for use in asymmetric synthesis. This process involves a highly stereoselective conjugate addition leading to products that retain unsaturation in their molecules (Davies, Fenwick & Ichihara, 1997).

Synthesis of Heterocyclic Systems

  • Preparation of Quinoxalines and Pyrazoles: The compound is utilized in the synthesis of heterocyclic systems like quinoxalines and pyrazoles. These are formed via reactions with aromatic 1,2-diamines and have applications in medicinal chemistry (Attanasi et al., 2001).

Ligand Development for Catalysis

  • Development of Chiral Phosphine Ligands: The compound is used in the preparation of chiral phosphine ligands. These ligands have shown high catalytic activities and enantioselectivities in asymmetric hydrogenation of functionalized alkenes, which is crucial in pharmaceutical ingredient synthesis (Imamoto et al., 2012).

Peptide Research

  • Peptide Structure Analysis: In peptide research, the compound has been used to study the crystalline structure of peptides, which aids in understanding peptide conformation and stability (Gebreslasie, Jacobsen & Görbitz, 2011).

Synthesis of Non-Natural Amino Acids

  • Synthesis of Non-Natural Alpha-Amino Acids: It has been a key intermediate in synthesizing enantiopure non-natural alpha-amino acids. These amino acids have potential applications in drug development and biochemical research (Constantinou-Kokotou et al., 2001).

Polymer Chemistry

  • Polyamide Synthesis: Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate derivatives are used in the synthesis of aromatic polyamides. These materials have high thermal stability and solubility, making them suitable for advanced material applications (Yang, Hsiao & Yang, 1999).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It is described as a versatile small molecule scaffold , which suggests that it could interact with a variety of biological targets.

Mode of Action

As a versatile small molecule scaffold , it may interact with its targets in a variety of ways, potentially leading to a range of biochemical changes.

Biochemical Pathways

Given its description as a versatile small molecule scaffold , it could potentially influence a wide range of biochemical pathways.

Result of Action

As a versatile small molecule scaffold , it could potentially lead to a variety of molecular and cellular effects depending on the specific targets and pathways it interacts with.

properties

IUPAC Name

methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-9(10(16)19-8)15(11(17)20-13(2,3)4)12(18)21-14(5,6)7/h1H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHKWMJJDXMJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(=C)C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate

CAS RN

201338-62-7
Record name methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate
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Synthesis routes and methods

Procedure details

To a solution of 2-tert-butoxycarbonylamino-3-hydroxy-propionic acid methyl ester (10.0 g, 39 mmol) and di-tert-butyl-dicarbonate (21.8 g, 2.6 equiv.) in acetonitrile (40 mL) was added 4-dimethylaminopyridine (0.48 g, 0.1 equiv) at room temperature. The solution was stirred overnight and concentrated. The residue was dissolved in diethyl ether, washed sequentially with 1 M potassium hydrogen sulfate (2×), saturated sodium bicarbonate, brine, dried over magnesium sulfate, and concentrated to give 15.6 g (quant.) as an oil. Inspection of the 1H NMR showed a mixture of the title compound and 2-(di-tert-butoxycarbonylamino)-3-tert-butoxycarbonyloxy-propionic acid methyl ester. As it was later found that both react with secondary amines to give the same products, the mixture was used without separation. 2-(Di-tert-butoxycarbonylamino)-acrylic acid methyl ester: 1H-NMR (CDCl3) δ 1.45 (s, 18H), 3.78 (s, 3H), 5.63 (s, 1H), 6.33 (s, 1H). Mass spec.: 324.14 (M+Na)+. 2-(Di-tert-butoxycarbonylamino)-3-tert-butoxycarbonyloxy-propionic acid methyl ester: 1H-NMR (CDCl3, 500 MHz) δ 1.46 (s, 9H), 1.49 (s, 18H), 3.72 (s, 3H), 4.42 (dd, J=11.6, 9.2, 1H), 4.75 (dd, J=11.3, 4.6, 1H), 5.30 (dd, J=9.2, 4.6, 1H). Mass spec.: 442.21 (M+Na)+.
Name
2-(di-tert-butoxycarbonylamino)-3-tert-butoxycarbonyloxy-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0.48 g
Type
catalyst
Reaction Step Two

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